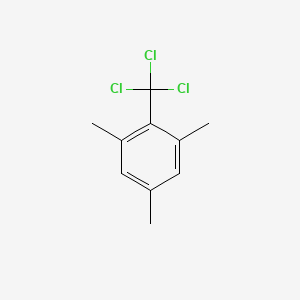
4-(2-Chloro-ethoxy)-benzoic acid methyl ester
Overview
Description
4-(2-Chloro-ethoxy)-benzoic acid methyl ester is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a 2-chloro-ethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-ethoxy)-benzoic acid methyl ester typically involves the reaction of 4-hydroxybenzoic acid with 2-chloroethanol in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-ethoxy)-benzoic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., acetonitrile) at room temperature.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide at elevated temperatures (80-100°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzoic acid derivatives.
Ester Hydrolysis: Formation of 4-(2-Chloro-ethoxy)-benzoic acid.
Oxidation: Formation of 4-(2-Chloro-ethoxy)-benzaldehyde or 4-(2-Chloro-ethoxy)-benzoic acid.
Scientific Research Applications
4-(2-Chloro-ethoxy)-benzoic acid methyl ester is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-ethoxy)-benzoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of the 2-chloro-ethoxy group enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-ethoxy)-benzoic acid methyl ester
- 4-(2-Fluoro-ethoxy)-benzoic acid methyl ester
- 4-(2-Methoxy-ethoxy)-benzoic acid methyl ester
Uniqueness
4-(2-Chloro-ethoxy)-benzoic acid methyl ester is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to its bromo, fluoro, and methoxy analogs, the chloro derivative exhibits different physicochemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-(2-chloroethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSRGGYRIOZFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)





![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)




